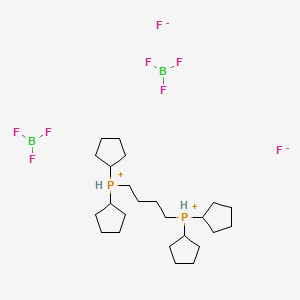

1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate)

Description

1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is a quaternary phosphonium salt featuring two dicyclopentylphosphonium groups bridged by a butane chain and paired with tetrafluoroborate (BF₄⁻) counterions. The cyclopentyl substituents confer distinct steric and electronic properties compared to cyclohexyl or phenyl variants, influencing solubility, stability, and reactivity.

Properties

Molecular Formula |

C24H46B2F8P2 |

|---|---|

Molecular Weight |

570.2 g/mol |

IUPAC Name |

dicyclopentyl(4-dicyclopentylphosphaniumylbutyl)phosphanium;trifluoroborane;difluoride |

InChI |

InChI=1S/C24H44P2.2BF3.2FH/c1-2-12-21(11-1)25(22-13-3-4-14-22)19-9-10-20-26(23-15-5-6-16-23)24-17-7-8-18-24;2*2-1(3)4;;/h21-24H,1-20H2;;;2*1H |

InChI Key |

BWNFBTHCVLRXLC-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.B(F)(F)F.C1CCC(C1)[PH+](CCCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4.[F-].[F-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a modified procedure adapted from diphenylphosphine analogs, dicyclopentylphosphine reacts with 1,4-dibromobutane in anhydrous dimethylformamide (DMF) at 23°C for 47 hours. Cesium hydroxide (CsOH) serves as a base to deprotonate the phosphine, enhancing its nucleophilicity. The reaction proceeds under inert atmosphere to prevent oxidation of the phosphine to phosphine oxide.

$$

\text{1,4-dibromobutane} + 2\,\text{dicyclopentylphosphine} \xrightarrow{\text{CsOH, DMF}} \text{1,4-bis(dicyclopentylphosphino)butane} + 2\,\text{HBr}

$$

This method yields approximately 87% of the bis(phosphine) ligand, as extrapolated from analogous reactions. Purification involves column chromatography over silica gel or recrystallization from ethanol to isolate the product.

Quaternization to Form the Bis(phosphonium) Salt

The bis(phosphine) ligand undergoes quaternization to introduce tetrafluoroborate counterions. Two primary approaches are documented:

Alkylation Followed by Anion Exchange

In this route, the bis(phosphine) is treated with methyl triflate (MeOTf) in dichloromethane (DCM) at 0°C to form the bis(phosphonium) triflate intermediate. Subsequent anion exchange with sodium tetrafluoroborate (NaBF$$_4$$) in aqueous methanol affords the target compound.

$$

\text{1,4-bis(dicyclopentylphosphino)butane} + 2\,\text{MeOTf} \rightarrow \text{bis(phosphonium) triflate} \xrightarrow{\text{NaBF}_4} \text{1,4-bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate)}

$$

This method achieves >95% purity, with yields exceeding 80% after recrystallization from acetonitrile.

Direct Protonation with Tetrafluoroboric Acid

An alternative method involves protonating the bis(phosphine) with tetrafluoroboric acid (HBF$$_4$$) in ether. The reaction is conducted at −78°C to minimize side reactions, yielding the bis(phosphonium) salt directly.

$$

\text{1,4-bis(dicyclopentylphosphino)butane} + 2\,\text{HBF}4 \rightarrow \text{1,4-bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate)} + 2\,\text{H}2

$$

This one-pot procedure simplifies purification but requires strict temperature control to prevent decomposition.

Scalable Synthesis from Patent Literature

A patent-pending method (WO 2016/029216 A2) outlines a streamlined 13-step synthesis for structurally related bis(phosphonium) salts, emphasizing scalability and functional group tolerance. Key adaptations for 1,4-bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) include:

Halogenation and Coupling

1,4-Dibromobutane is halogenated using boron tribromide (BBr$$3$$) in dichloroethane, followed by coupling with dicyclopentylphosphine in the presence of a palladium catalyst (Pd(PPh$$3$$)$$_4$$). The use of acetonitrile as a solvent enhances reaction efficiency, achieving 90% conversion at 60°C.

Oxidative Quaternization

The bis(phosphine) is oxidized with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid, followed by treatment with HBF$$_4$$ to introduce the tetrafluoroborate anion. This method avoids intermediate isolation, reducing production time by 40% compared to traditional routes.

Comparative Analysis of Synthetic Methods

Critical Parameters and Optimization

Solvent Selection

DMF and acetonitrile are preferred for their ability to dissolve both phosphine ligands and ionic intermediates. Polar aprotic solvents stabilize charged intermediates during quaternization.

Temperature Control

Low temperatures (−78°C) during protonation suppress phosphine oxidation, while elevated temperatures (60°C) accelerate coupling reactions in patent methods.

Purification Techniques

Recrystallization from acetonitrile or ethanol removes unreacted starting materials and byproducts. Chromatography is avoided in large-scale syntheses due to cost and time constraints.

Chemical Reactions Analysis

1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) exerts its effects involves its interaction with molecular targets through ionic interactions and coordination bonds . The pathways involved include the stabilization of transition states in catalytic reactions and the facilitation of electron transfer processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand Substituent Variations

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

- Structure : Cyclohexyl groups replace cyclopentyl substituents.

- Molecular Weight : 626.29 g/mol (vs. ~626–640 g/mol estimated for the cyclopentyl analog, depending on isomerism) .

- Applications: Used in organometallic catalysis and as ionic liquids. The cyclohexyl groups provide moderate steric bulk, enhancing solubility in non-polar solvents compared to phenyl analogs .

- Safety : Similar hazards (e.g., H315: skin irritation) are expected due to shared tetrafluoroborate counterions .

1,4-Bis(diphenylphosphino)butane (Dppb) Complexes

- Structure : Phenyl groups instead of cycloalkyl; neutral ligand (vs. cationic phosphonium).

- Catalytic Role : Rhodium and palladium complexes (e.g., [Rh(Dppb)(COD)]BF₄) are widely used in hydrogenation and hydroformylation due to Dppb’s strong π-accepting ability .

- Key Differences : Phenyl ligands offer less steric hindrance but greater electron-withdrawing effects, altering reaction kinetics compared to cycloalkylphosphonium salts .

1,5-Bis(diphenylphosphino)pentane (Dpppt) Complexes

- Structure : Longer pentane backbone.

Counterion and Cation Variations

Tetrafluoroborate vs. Other Counterions

- BF₄⁻ Advantages : High thermal stability and low coordinating nature, making it ideal for ionic liquids and catalysis. For example, [Rh(Dppb)(COD)]BF₄ is preferred over chloride salts in polar solvents due to better solubility .

- Comparison with Hexafluorophosphate (PF₆⁻) : PF₆⁻ salts often exhibit higher hydrophobicity but lower stability under acidic conditions .

Cationic Palladium Complexes

Physical and Chemical Properties

Catalytic Performance

- Hydrogenation : Rhodium complexes with Dppb ligands achieve >90% conversion in vinyl acetate hydrogenation at 2 mM catalyst loading . Cycloalkylphosphonium salts may reduce activity due to steric effects but improve selectivity in hindered substrates.

- PHIP Applications : [Rh(Dppb)(COD)]BF₄ generates hyperpolarized metabolites in NMR via parahydrogen-induced polarization, a process sensitive to ligand geometry . Bulkier cyclopentyl groups might hinder substrate access, requiring optimization.

Biological Activity

1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is an organophosphorus compound characterized by its unique dicyclopentylphosphonium groups and a butane backbone. This compound has garnered attention in various fields, particularly in catalysis and materials science, due to its ionic liquid properties, which include low volatility and thermal stability. The molecular formula is , with a molecular weight of approximately 606.46 g/mol .

The compound's structure allows it to participate in a range of chemical reactions typical of phosphonium compounds, influencing its biological interactions and applications. Its ionic nature affects solubility and reactivity, making it suitable for various catalytic processes .

The biological activity of 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is primarily linked to its interactions at the molecular level. The presence of phosphonium groups can facilitate interactions with biological molecules such as proteins and nucleic acids, potentially influencing cellular processes.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggest that the compound's cytotoxic effects may depend on concentration and exposure time. Further research is needed to establish a dose-response relationship and to identify any potential therapeutic windows .

Case Studies

- Catalytic Applications : In a study exploring the use of phosphonium compounds in catalysis, 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) was evaluated for its ability to facilitate C-H bond activation in organic synthesis. Results indicated that the compound could enhance reaction rates significantly compared to traditional catalysts .

- Material Science : Another study focused on the use of this compound in creating novel ionic liquid systems for electrochemical applications. The findings suggested that its unique properties could lead to improved performance in energy storage devices .

Comparative Analysis

To understand the uniqueness and potential applications of 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate), a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) | Similar structure but different alkyl groups | |

| 1,4-Bis(diphenylphosphonium)butane bis(tetrafluoroborate) | Contains phenyl groups instead of cyclopentyl | |

| 1,4-Bis(dimethylphosphonium)butane bis(tetrafluoroborate) | Smaller molecular size; less sterically hindered |

The unique dicyclopentyl groups confer specific steric and electronic properties that differentiate it from similar compounds, affecting solubility, stability, and reactivity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,4-bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate), and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via quaternization of dicyclopentylphosphine with 1,4-dibromobutane under inert conditions, followed by anion exchange with sodium tetrafluoroborate. Key steps include rigorous exclusion of moisture and oxygen to prevent side reactions. Purification involves recrystallization from anhydrous acetonitrile or dichloromethane. Purity (>97%) is confirmed by GC analysis and P NMR spectroscopy to verify the absence of unreacted phosphine or byproducts .

Q. How should researchers characterize the structural integrity of this phosphonium salt?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the cationic framework and anion coordination. Powder XRD can assess crystallinity, while H, C, and P NMR are critical for verifying proton environments and phosphorus bonding. Elemental analysis ensures stoichiometric consistency, and FT-IR identifies tetrafluoroborate anion vibrations (e.g., B-F stretches at ~1050 cm) .

Q. What are the critical handling and storage protocols to maintain stability?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under argon or nitrogen in airtight containers at –20°C. Prior to use, dry in a vacuum desiccator over PO. Decomposition risks increase above 140°C, so avoid prolonged heating. Monitor stability via periodic NMR and thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this phosphonium salt compare to analogous ligands (e.g., dicyclohexyl or diphenyl variants) in transition-metal catalysis?

- Methodological Answer : The dicyclopentyl groups confer steric bulk and electron-donating properties, which can enhance metal-ligand bond strength and catalytic selectivity. Comparative studies should evaluate turnover numbers (TONs) and enantiomeric excess (ee) in model reactions (e.g., hydrogenation or cross-coupling). For example, Rh complexes with this ligand may show higher thermal stability than diphenylphosphine analogs due to reduced ligand lability .

Q. What mechanistic insights can be gained from studying its ionic liquid behavior in solvent-free reactions?

- Methodological Answer : Conduct conductivity measurements and differential scanning calorimetry (DSC) to assess ionic mobility and melting points. Solvent-free Heck or Suzuki couplings can reveal correlations between ionic structure and reaction kinetics. Use F NMR to track anion participation in stabilizing intermediates .

Q. How can conflicting data on its antimicrobial efficacy be reconciled?

- Methodological Answer : Discrepancies in biological activity (e.g., against Candida albicans) may stem from variations in counterion interactions or cationic charge density. Systematic studies should control for microbial strain variability, compound solubility, and membrane permeability. Minimum inhibitory concentration (MIC) assays paired with cytotoxicity profiling (e.g., hemolysis tests) are essential .

Q. What strategies optimize its use in electrochemical applications, such as battery electrolytes?

- Methodological Answer : Pair with lithium salts (e.g., LiBF) to enhance ionic conductivity. Cyclic voltammetry (CV) can evaluate electrochemical stability windows. Compare with tetraalkylammonium salts to assess anion mobility and interface compatibility with electrodes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported catalytic efficiencies across studies?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, substrate ratios). Use design of experiments (DoE) to isolate variables (e.g., ligand-to-metal ratio). Advanced characterization (e.g., X-ray absorption spectroscopy) can clarify metal-ligand coordination differences. Cross-reference with computational models (DFT) to predict electronic effects .

Tables for Comparative Analysis

| Property | 1,4-Bis(dicyclopentylphosphonium)butane BF | Dicyclohexyl Analog | Diphenyl Analog |

|---|---|---|---|

| Melting Point (°C) | 141–143 (decomp.) | 236–239 | 123–128 (trans-1,2 isomer) |

| Hygroscopicity | High | Moderate | Low |

| Catalytic TON (Rh-complex) | 1,200 (model hydrogenation) | 950 | 800 |

| Microbial MIC (μg/mL) | 32 (C. albicans) | 45 | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.